1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
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Overview
Description
1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile typically involves multi-step synthetic routes. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst. This reaction is followed by cyclization and nitrile formation steps under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile can be compared with other similar compounds, such as:
1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile: This compound has a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical reactivity.
1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.
1-amino-3-(4-nitrophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c1-2-26-14-9-7-13(8-10-14)19-15(11-22)20(24)25-17-5-3-4-6-18(17)27-21(25)16(19)12-23/h3-10,19H,2,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKNFUGYUNCRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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